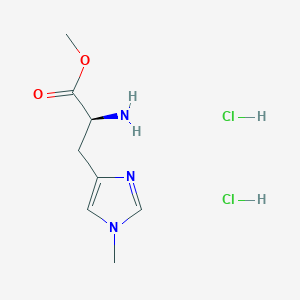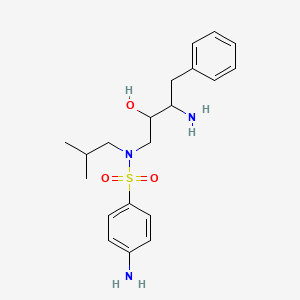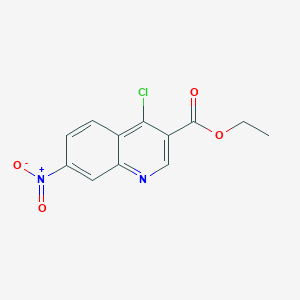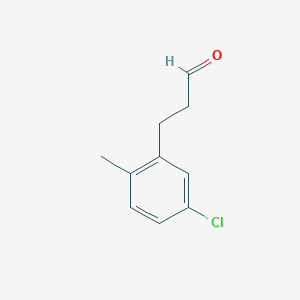![molecular formula C15H16N6O2 B8805166 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]- CAS No. 1373116-06-3](/img/structure/B8805166.png)
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-” is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.1234 . The IUPAC Standard InChIKey for this compound is PGDIPOWQYRAOSK-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 135.1234 . The compound’s IUPAC Standard InChI is InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H, (H2,7,8,9,10) .Eigenschaften
CAS-Nummer |
1373116-06-3 |
|---|---|
Produktname |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]- |
Molekularformel |
C15H16N6O2 |
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
1-[1-(imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C15H16N6O2/c22-14-18-13-12(2-1-5-17-13)21(14)11-3-7-19(8-4-11)15(23)20-9-6-16-10-20/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,22) |
InChI-Schlüssel |
VBWXKTTVXAQTDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

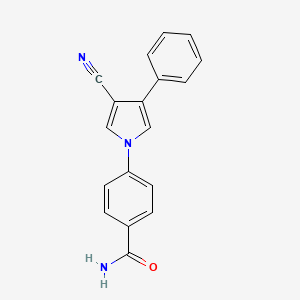
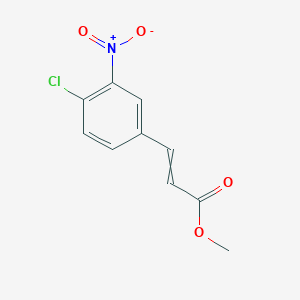
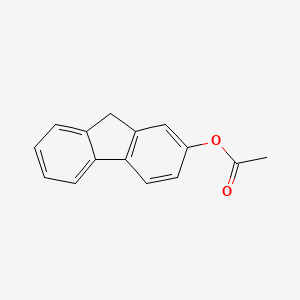
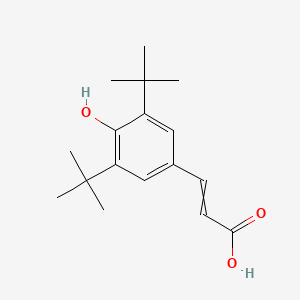
![2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B8805131.png)
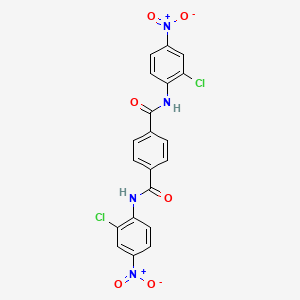
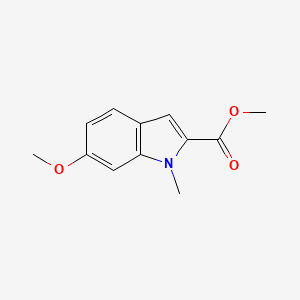
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B8805156.png)
![(R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8805161.png)
